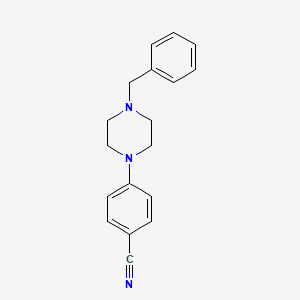

4-(4-Benzylpiperazin-1-yl)benzonitrile

描述

Significance of the Benzylpiperazine-Benzonitrile Scaffold in Medicinal Chemistry Research

The benzylpiperazine-benzonitrile scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. The significance of this scaffold can be attributed to the individual and synergistic contributions of its three key components: the piperazine (B1678402) ring, the benzyl (B1604629) group, and the benzonitrile (B105546) moiety.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This feature imparts basicity and the ability to form salts, which can improve the solubility and pharmacokinetic properties of a drug candidate. The piperazine moiety is a common constituent in a wide array of approved drugs, demonstrating its versatility and acceptance in medicinal chemistry.

The benzyl group , an aromatic ring attached to a methylene (B1212753) bridge, provides a lipophilic character to the molecule. This can be crucial for its ability to cross biological membranes and interact with hydrophobic pockets within target proteins. The benzyl moiety is also amenable to substitution on the phenyl ring, allowing for the fine-tuning of electronic and steric properties to optimize target binding and selectivity.

The benzonitrile group , a benzene (B151609) ring substituted with a nitrile (-C≡N) function, is a versatile pharmacophore. The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule. It can also act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which are critical for molecular recognition at the receptor level.

The combination of these three components in the benzylpiperazine-benzonitrile scaffold has been explored in the context of various biological targets. For instance, research into related structures has suggested potential applications in neuroscience. Studies on N-benzylpiperidine analogues have indicated that the presence of an electron-withdrawing group, such as a nitrile, on the benzyl ring can be beneficial for binding to the dopamine (B1211576) transporter (DAT). nih.gov This suggests that 4-(4-Benzylpiperazin-1-yl)benzonitrile could be a subject of interest in the development of novel central nervous system (CNS) agents.

Furthermore, the benzylpiperazine core is a well-established scaffold for ligands of sigma receptors, which are implicated in a range of neurological and psychiatric conditions, as well as in pain modulation. nih.gov The exploration of benzylpiperazine derivatives as sigma-1 receptor ligands has demonstrated the therapeutic potential of this chemical class. nih.gov

Overview of the Research Landscape for this compound and its Analogs

While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the research landscape for its analogs is rich and provides a strong rationale for its investigation. The scientific community has actively explored modifications of the benzylpiperazine-benzonitrile scaffold to develop novel therapeutic agents.

One area of significant interest is in the development of antiviral drugs. For example, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV). research.com In these studies, the benzonitrile moiety plays a crucial role in the antiviral activity.

The versatility of the benzylpiperazine scaffold is further highlighted in studies on its antibacterial potential. While not a direct analog, the synthesis and evaluation of 4-benzyl-piperazinyl-s-triazine derivatives have shown promising activity against various bacterial strains. This underscores the potential of incorporating the benzylpiperazine motif into molecules designed to combat infectious diseases.

Moreover, the broader class of benzyl-containing heterocyclic compounds is a fertile ground for drug discovery. For instance, the synthesis and biological screening of 4-benzyl-2H-phthalazine derivatives have been reported, with some compounds exhibiting antimicrobial effects. nih.govsemanticscholar.org

The table below summarizes the research areas and findings for compounds analogous to this compound, illustrating the diverse therapeutic potential of this chemical scaffold.

| Research Area | Analogous Scaffold | Key Findings |

| Neuroscience | N-benzylpiperidine analogues | Electron-withdrawing groups on the benzyl ring enhance binding to the dopamine transporter (DAT). nih.gov |

| Pain & CNS Disorders | Benzylpiperazine derivatives | High affinity for sigma-1 receptors, suggesting potential for treating pain and neurological conditions. nih.gov |

| Antiviral | 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives | Potent inhibitors of Hepatitis C Virus (HCV) entry. research.com |

| Antibacterial | 4-Benzyl-piperazinyl-s-triazine derivatives | Promising activity against various Gram-positive and Gram-negative bacterial strains. |

| Antimicrobial | 4-Benzyl-2H-phthalazine derivatives | Some derivatives exhibit promising effects against bacteria and fungi. nih.govsemanticscholar.org |

Structure

3D Structure

属性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJKANMUMBXTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429034 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-00-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of 4 4 Benzylpiperazin 1 Yl Benzonitrile Analogs

General Synthetic Strategies for Piperazine-Benzonitrile Derivatives

The construction of the piperazine-benzonitrile framework is typically achieved through several key bond-forming reactions. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.comchemistrysteps.com In the context of 4-(4-benzylpiperazin-1-yl)benzonitrile synthesis, this reaction typically involves the displacement of a halide (commonly fluorine or chlorine) from a benzonitrile (B105546) derivative by the secondary amine of 1-benzylpiperazine (B3395278).

The reaction proceeds via an addition-elimination mechanism. The nucleophilic piperazine (B1678402) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity is restored upon the elimination of the halide leaving group. For this reaction to be effective, the presence of a strong electron-withdrawing group, such as the nitrile (–CN) group, is crucial. This group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate through resonance. chemistrysteps.comyoutube.com The reactivity order for the halide leaving group in SNAr is typically F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. nih.gov

A typical SNAr synthesis of the target compound would involve reacting 4-fluorobenzonitrile (B33359) with 1-benzylpiperazine, often in a polar aprotic solvent like DMSO or DMF and in the presence of a base such as K₂CO₃ to neutralize the generated acid.

Table 1: Examples of SNAr Reactions for Piperazine-Benzonitrile Synthesis Data is illustrative and based on typical reaction conditions described in the literature.

| Aryl Halide | Amine | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 4-Fluorobenzonitrile | 1-Benzylpiperazine | K₂CO₃ | DMSO | High |

| 4-Chlorobenzonitrile | 1-Benzylpiperazine | Na₂CO₃ | DMF | Moderate to High |

| 2,4-Difluorobenzonitrile | Piperazine | K₂CO₃ | Acetonitrile (B52724) | High |

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, particularly for N-alkylation. mdpi.com This two-step process, often performed in one pot, involves the initial reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound analogs, this method can be applied in two primary ways:

Alkylation of Piperazine: Reacting piperazine with benzaldehyde (B42025) under reductive conditions to form 1-benzylpiperazine, which can then be coupled with a cyanophenyl derivative using other methods.

Formation of the Benzyl (B1604629) Group: Reacting 1-(4-cyanophenyl)piperazine with benzaldehyde in the presence of a reducing agent.

Commonly used reducing agents for this protocol include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. STAB is particularly popular due to its mild nature and tolerance for a wide range of functional groups. mdpi.com

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Typical Product Type |

|---|---|---|---|

| Benzaldehyde | 1-(4-cyanophenyl)piperazine | Sodium Triacetoxyborohydride | N-Benzylpiperazine derivative |

| 4-Formylbenzonitrile | 1-Benzylpiperazine | H₂, Pd/C | N-Arylmethylpiperazine derivative |

| Tetrahydropyran-4-one | 1-(4-aminophenyl)piperazine | Sodium Triacetoxyborohydride | N-Alkylpiperazine derivative mdpi.com |

Buchwald–Hartwig Coupling Applications

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. organic-chemistry.org This method is valued for its broad substrate scope, functional group tolerance, and high efficiency, often providing excellent yields where traditional methods like SNAr might fail, especially with less activated aryl halides. mdpi.com

The synthesis of this compound via this method would involve the coupling of 1-benzylpiperazine with an aryl halide such as 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile. The catalytic cycle requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄). researchgate.net The choice of ligand is critical and is often tailored to the specific substrates to achieve optimal reactivity.

Table 3: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | 1-Benzylpiperazine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene |

| 4-Iodobenzonitrile (B145841) | 1-Benzylpiperazine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Dioxane |

| 4-Chlorobenzonitrile | 1-Benzylpiperazine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene |

Mitsunobu-Type Ether Formation

While the Mitsunobu reaction is classically known for converting primary and secondary alcohols into esters, ethers, and other functional groups with an inversion of stereochemistry, it can also be adapted for the formation of C-N bonds. organic-chemistry.orgwikipedia.org The reaction involves an alcohol, a nucleophile (in this case, an amine), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism activates the alcohol's hydroxyl group by forming a phosphonium (B103445) intermediate, turning it into a good leaving group that is subsequently displaced by the nucleophile in an SN2 fashion. organic-chemistry.org Although not the most common route for synthesizing arylpiperazines directly, it is a valuable tool for creating analogs where, for example, a piperazine moiety is linked to a benzonitrile through an alkyl spacer. A secondary amine can act as the nucleophile to form a C-N bond. nih.govnih.gov

Table 4: Components of the Mitsunobu Reaction for C-N Bond Formation

| Substrate | Component | Example Reagent | Function |

|---|---|---|---|

| Alcohol | R-OH | 4-(Hydroxymethyl)benzonitrile | Electrophile precursor |

| Nucleophile | R₂NH | 1-Benzylpiperazine | Forms the C-N bond |

| Phosphine | PR₃ | Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate | ROOC-N=N-COOR | DIAD or DEAD | Oxidant for the phosphine |

Click Chemistry Approaches for Triazole Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction is widely used in drug discovery to link different molecular fragments. researchgate.neteuropeanscience.org For creating analogs of this compound, this approach allows for the incorporation of a triazole ring, which can act as a stable linker or a pharmacophoric element.

The synthesis involves two key precursors: an alkyne and an azide (B81097). For example, one could synthesize a benzyl azide and react it with a piperazine-benzonitrile derivative bearing a terminal alkyne. Alternatively, a benzyl alkyne could be coupled with an azide-functionalized piperazine-benzonitrile. The reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). beilstein-journals.orgrsc.org

Table 5: Click Chemistry Strategy for Triazole Analogs

| Alkyne Component | Azide Component | Catalyst System | Product |

|---|---|---|---|

| 1-(4-Ethynylphenyl)piperazine | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)piperazine |

| Propargyl-benzylpiperazine | 4-Azidobenzonitrile | Cu(I) salt | 4-((4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzonitrile |

Advanced Synthesis Techniques for this compound Compounds

Beyond the classical methods, advancements in synthetic chemistry offer more efficient, scalable, and environmentally friendly routes to these compounds. Techniques such as microwave-assisted synthesis can dramatically reduce reaction times for methods like the Buchwald-Hartwig amination. researchgate.net Furthermore, the development of more robust and active catalyst systems for cross-coupling reactions allows for the use of less reactive and more economical aryl chlorides as substrates. researchgate.net For large-scale production, process chemistry research focuses on optimizing reaction conditions to minimize by-product formation and simplify purification, sometimes involving kilogram-scale synthesis protocols that adapt standard reactions for industrial application. mdpi.com

Microwave-Assisted Synthesis Optimization for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govwjarr.com This technique has been effectively employed in the synthesis of heterocyclic compounds, including analogs of this compound. The primary benefits include dramatic reductions in reaction times, improved product yields, and enhanced purity, often under solvent-free or environmentally benign conditions. wjarr.com

In the synthesis of complex piperazine derivatives, microwave irradiation facilitates rapid and efficient nucleophilic substitution reactions. For instance, the final coupling step in the synthesis of certain s-triazinyl piperazine derivatives, which involves condensing a substituted piperazine with a triazine core, demonstrates the power of this methodology. researchgate.net When conducted using conventional heating in 1,4-dioxane, these reactions typically require 10 to 12 hours to complete. However, under microwave irradiation (400 W, 80°C), the reaction time is drastically reduced to just 3 to 5 minutes. researchgate.net This remarkable rate acceleration highlights the efficiency of microwave-assisted synthesis in constructing complex molecules that share structural motifs with this compound. researchgate.net

A comparative study on the preparation of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile further validates the advantages of microwave assistance over traditional heating methods. nih.gov The optimization of reaction conditions under microwave irradiation is crucial for maximizing these benefits. researchgate.netdovepress.com Factors such as solvent, temperature, power, and reaction time are fine-tuned to achieve the desired outcome. The table below summarizes the optimized conditions for a microwave-assisted nucleophilic substitution reaction. researchgate.net

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 10–12 hours | 3–5 minutes |

| Solvent | 1,4-Dioxane | 1,4-Dioxane |

| Temperature | Reflux | 80°C |

| Power | N/A | 400 W |

| Yield | Moderate | Good to Excellent (e.g., 75% for 5a) |

This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to a rapid increase in temperature and reaction rate. nih.gov

Chemical Reactivity and Derivatization of the this compound Core

The this compound scaffold contains several reactive sites that allow for a wide range of chemical modifications. The key functional groups available for transformation are the nitrile group on the benzonitrile ring, the N-benzyl group, and the aromatic rings themselves. These sites permit various reactions, including reductions, oxidations, and substitutions, enabling the strategic derivatization of the core structure for enhanced research utility.

Functional Group Transformations (e.g., Reduction, Oxidation, Substitution)

Reduction: The nitrile group (–C≡N) is a versatile functional group that can be readily transformed. A common and significant transformation is its reduction to a primary amine (–CH₂NH₂). This reaction is typically achieved using reducing agents such as metal hydrides or through catalytic hydrogenation. researchgate.net For instance, various aromatic nitriles can be selectively reduced using hydrosilanes in the presence of a catalyst. researchgate.net This transformation is valuable as it converts the relatively inert nitrile into a reactive amine, which can then be used for further derivatization, such as acylation or alkylation.

Oxidation: The benzyl group of the core structure is susceptible to oxidative transformations. Metabolic studies of N-benzylpiperazine, a core component of the target molecule, have shown that oxidation occurs on the aromatic ring of the benzyl group. researchgate.net Specifically, para- and meta-hydroxylation of the benzyl ring are observed, leading to the formation of phenolic derivatives (e.g., p-hydroxy-N-benzylpiperazine and m-hydroxy-N-benzylpiperazine). researchgate.net These oxidative reactions introduce a hydroxyl group, which can serve as a handle for subsequent functionalization, such as etherification or esterification.

Substitution: The aromatic rings of the this compound core are amenable to substitution reactions, which are crucial for creating analogs with diverse properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. figshare.com To utilize these methods, the core structure would first need to be functionalized with a suitable leaving group, such as iodine or bromine. For example, an iodo-substituted analog could be coupled with various boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce a wide array of substituents onto the aromatic framework. figshare.comvanderbilt.edu

Strategic Derivatization for Enhanced Research Utility

Strategic derivatization of the this compound core is employed to synthesize new compounds with tailored properties for specific research applications, such as probing biological systems or developing new analytical reagents. researchgate.netfigshare.com

One key strategy involves modifying the piperazine nitrogen. The synthesis of s-triazinyl piperazine derivatives, for example, involves attaching a large, functionalized triazine moiety to the piperazine ring. The resulting analogs, such as 4-[4-(4-Benzylpiperazin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-benzonitrile, have been synthesized and evaluated for their antimicrobial efficacy, demonstrating how derivatization can lead to compounds with specific biological activities. researchgate.net

Another approach focuses on creating conjugates for targeted biological studies. For instance, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized to explore their potential as cytotoxic agents. rsc.org In this work, the core piperazine structure was linked to a 1,2,3-triazole moiety, and further modifications were made to the benzyl group. These strategic changes led to the discovery of compounds that inhibit tubulin polymerization and induce apoptosis in cancer cells, highlighting how systematic derivatization can be used to develop potent biological probes. rsc.org

The benzonitrile group itself can also be a key element in derivatization for analytical purposes. For example, 4-iodobenzonitrile has been used as a fluorogenic derivatization reagent in high-performance liquid chromatography (HPLC) analyses, where it reacts with aryl boronic acids via a Suzuki coupling reaction to form highly fluorescent cyanobiphenyl derivatives. nih.gov This illustrates how the benzonitrile moiety can be incorporated into reagents designed for sensitive detection in complex samples.

The table below provides examples of strategic derivatization based on the core structure.

| Core Structure Modification | Synthetic Strategy | Resulting Analog Type | Enhanced Research Utility | Reference |

|---|---|---|---|---|

| Attachment to Piperazine Nitrogen | Nucleophilic substitution with a substituted s-triazine | s-Triazinyl piperazine derivatives | Screening for antimicrobial activity | researchgate.net |

| Linkage of a Heterocycle to Piperazine | Coupling with a 1-(benzyl)-1H-1,2,3-triazole-4-carboxylic acid | Triazole-piperazine-methanone conjugates | Investigation of cytotoxicity and tubulin polymerization inhibition | rsc.org |

| Functionalization of the Benzonitrile Moiety | Incorporation of an iodo group for subsequent coupling | Fluorogenic derivatization reagents | Ultrasensitive detection in HPLC analysis | nih.gov |

Structure Activity Relationship Sar Studies of 4 4 Benzylpiperazin 1 Yl Benzonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-(4-Benzylpiperazin-1-yl)benzonitrile Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govwalisongo.ac.id This approach is based on the principle that structural similarities among molecules often lead to comparable biological activities. nih.gov By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., Hammett sigma constants, dipole moment, atomic net charges). walisongo.ac.idnih.gov

Steric: Describing the size and shape of the molecule (e.g., molar refractivity, STERIMOL values). nih.gov

Hydrophobic: Describing the molecule's lipophilicity (e.g., LogP, π constants). nih.gov

Topological: Describing the connectivity and branching of atoms.

Once calculated, these descriptors are used as variables in statistical methods, such as multiple linear regression or partial least squares, to generate an equation that correlates them with the measured biological activity (e.g., IC₅₀ or Kᵢ values). mdpi.com For instance, a QSAR analysis of 3-(4-benzylpiperidin-1-yl)propylamine derivatives highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov 3D-QSAR techniques like Molecular Field Analysis (MFA) or Molecular Shape Analysis (MSA) can provide further insights by analyzing the 3D fields surrounding the molecules, identifying regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. nih.gov Such models, once validated, serve as powerful tools for the virtual screening of compound libraries to identify novel and potent leads. nih.gov

Key Pharmacophoric Elements and Their Influence on Binding Affinity and Activity

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Based on the SAR studies of this compound and related derivatives, a clear pharmacophore model emerges.

The key elements influencing binding affinity and activity include:

Aromatic Ring A (Benzonitrile): This group, particularly the nitrile functionality, often serves as a key hydrogen bond acceptor. manchester.ac.uk Its ability to interact with specific residues like lysine (B10760008) is crucial for anchoring the ligand in the binding pocket. The aromatic nature of the ring itself likely contributes to binding through π-π stacking or hydrophobic interactions.

The Piperazine (B1678402) Core: This central scaffold acts as a spacer, correctly positioning the two terminal aromatic groups. The basic nitrogen atom (N-1, attached to the benzonitrile (B105546) ring) is a critical feature, often forming a salt bridge or hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the receptor. researchgate.net

The Benzyl (B1604629) Moiety (Aromatic Ring B): This terminal hydrophobic group is essential for engaging with a hydrophobic pocket in the target protein. Substitutions on this ring, especially with halogens, can modulate hydrophobic and electronic interactions to enhance potency. ontosight.ai

Computational Chemistry and Molecular Modeling of 4 4 Benzylpiperazin 1 Yl Benzonitrile Systems

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is used to forecast the binding mode of a small molecule ligand, such as 4-(4-benzylpiperazin-1-yl)benzonitrile, within the active site of a target protein. Such studies are fundamental to understanding the structural basis of a compound's activity and guiding further optimization.

While direct molecular docking studies of this compound with Programmed death-ligand 1 (PD-L1) are not extensively documented in publicly available research, the benzylpiperazine scaffold is a common motif in inhibitors designed for various protein targets. Analysis of this core structure allows for predictions of its potential interactions.

More insight can be gleaned from docking studies of similar compounds against Beta-secretase 1 (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govbohrium.com BACE-1 inhibitors often feature aromatic and hydrogen-bond accepting/donating groups to interact with the enzyme's active site. For a molecule like this compound, the key interactions would likely involve:

Hydrophobic Interactions: The benzyl (B1604629) group and the phenyl ring of the benzonitrile (B105546) moiety can form hydrophobic and π-π stacking interactions with nonpolar residues in the active site of enzymes like BACE-1. nih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors. The nitrile group (-C≡N) on the benzonitrile ring is also a potential hydrogen bond acceptor, capable of interacting with backbone NH groups or side chains of amino acid residues like serine or cysteine in a protein's binding pocket.

Catalytic Dyad Interaction: The active site of BACE-1 contains a catalytic dyad of two aspartic acid residues (Asp32 and Asp228). It is predicted that the basic nitrogen atoms of the piperazine ring could form crucial hydrogen bond or ionic interactions with these acidic residues. bohrium.com

Predicting the binding mode involves determining the three-dimensional orientation and conformation of the ligand within the protein's active site. For this compound docked into a target like BACE-1, computational models predict a specific orientation that maximizes favorable interactions.

The benzyl group is anticipated to occupy a hydrophobic pocket, while the benzonitrile portion extends into another region of the active site. The central piperazine ring acts as a linker and its conformation (typically a stable chair form) is critical for positioning the two aromatic ends correctly. nih.gov The precise binding mode is determined by a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding. nih.govijpbs.com

| Structural Moiety of Ligand | Type of Interaction | Potential Interacting Residues in BACE-1 |

|---|---|---|

| Benzyl Group | Hydrophobic, π-π Stacking | Tyr71, Phe108, Trp115 |

| Piperazine Ring | Hydrogen Bonding, Ionic | Asp32, Asp228, Gly230 |

| Benzonitrile Group | Hydrophobic, Hydrogen Bonding | Thr72, Gln73 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. nih.gov For this compound, key considerations include the chair conformation of the piperazine ring and the rotational freedom around the bonds connecting the aromatic rings to the piperazine core. researchgate.net

Molecular dynamics (MD) simulations provide a powerful extension to static docking studies by introducing motion and simulating the behavior of the ligand-protein complex over time in a solvated environment. nih.govelifesciences.org An MD simulation can:

Assess Stability: Verify if the binding pose predicted by molecular docking is stable over a period of nanoseconds. researchgate.net

Refine Binding Mode: Allow for minor adjustments in the ligand and protein structures to achieve a more optimal binding configuration.

Analyze Dynamic Interactions: Reveal the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-protein binding. nih.gov

Calculate Binding Free Energy: Employ methods like MM-PBSA to provide a more accurate estimation of the binding affinity by accounting for solvation effects and entropic contributions. bohrium.com

For the this compound scaffold, MD simulations would be crucial to confirm the stability of its interactions with key residues in a target's active site and to ensure that the predicted low-energy conformation is maintained upon binding. nih.gov

In Silico Screening and Virtual Library Design

The this compound structure serves as an excellent starting point, or scaffold, for in silico screening and the design of virtual libraries. Virtual screening involves computationally evaluating large databases of compounds to identify those that are most likely to bind to a drug target. nih.gov

In this process, a virtual library can be designed by systematically modifying the core scaffold of this compound. For instance, different substituents can be added to the benzyl or benzonitrile rings to explore their effect on binding affinity and selectivity. These designed libraries, which can contain thousands or even billions of virtual compounds, are then docked into the target protein's active site. nih.gov

A critical component of this process is the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Before committing to costly chemical synthesis, each compound in the virtual library is evaluated for its drug-likeness using computational filters. nih.govmdpi.comnih.gov

| Parameter | Description | Typical Acceptable Range for CNS Drugs |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | < 450 g/mol |

| LogP | Octanol-water partition coefficient, an indicator of lipophilicity. | 1 - 4 |

| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | ≤ 7 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicts drug transport properties. | < 90 Ų |

| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | High probability predicted |

This multi-parameter optimization ensures that the most promising candidates from the virtual screen not only have high predicted binding affinity but also possess favorable pharmacokinetic profiles, increasing their potential for successful development into therapeutic agents. mdpi.comresearchgate.net

Analytical and Characterization Techniques in 4 4 Benzylpiperazin 1 Yl Benzonitrile Research

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. These techniques are widely used in pharmaceutical analysis to detect and quantify impurities. rsc.orgkuleuven.be

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like 4-(4-Benzylpiperazin-1-yl)benzonitrile. In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is then pumped through the column. The compound is separated from any impurities based on differences in their polarity and interaction with the stationary phase. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic rings absorb, measures the concentration of the compound as it elutes from the column. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. semanticscholar.org This hyphenated technique is invaluable for identifying unknown impurities and metabolites. As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which acts as a highly specific detector. The mass spectrometer provides molecular weight information for the main compound and any co-eluting impurities, aiding in their identification. LCMS is a powerful tool in drug development and quality control, capable of detecting trace-level impurities that might be missed by UV detection alone. nih.gov For this compound, an LCMS method would confirm the mass of the main peak and provide mass data for any minor peaks observed in the chromatogram.

Advanced Biochemical and Biophysical Assays

Following synthesis and purification, a suite of advanced assays is used to determine the biological and pharmacological profile of this compound.

Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). researchgate.net This technique is highly sensitive to the distance between the donor and acceptor molecules (typically 1-10 nm) and is widely used in drug discovery to study molecular interactions, such as protein-protein or drug-receptor binding. johnshopkins.edunih.govnih.gov

In the context of evaluating a compound like this compound, a FRET-based assay could be designed to screen for its ability to inhibit a specific protein-protein interaction. For instance, if the compound is hypothesized to disrupt a known target complex, one protein would be labeled with a donor fluorophore and the other with an acceptor. In the absence of an inhibitor, the proteins interact, bringing the fluorophores into proximity and generating a FRET signal. The introduction of an effective inhibitor like this compound would disrupt this interaction, separating the fluorophores and causing a measurable decrease in the FRET signal. Time-resolved FRET (TR-FRET) is an advanced application of this technique that reduces background fluorescence, making it highly suitable for high-throughput screening (HTS) to identify potential drug candidates from large compound libraries. johnshopkins.edumdpi.com

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (such as this compound) and its receptor target. These assays determine key parameters like binding affinity (Kᵢ or Kₑ), receptor density (Bₘₐₓ), and the nature of the ligand's interaction.

Radioligand Binding Assays: This classic technique uses a radioactively labeled ligand (radioligand) that has a known high affinity for the target receptor. nih.gov To determine the binding affinity of a novel, unlabeled compound (the "competitor," e.g., this compound), a competition binding experiment is performed. The radioligand is incubated with a preparation of the target receptor (e.g., cell membranes) in the presence of varying concentrations of the competitor. The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioligand binding as the competitor concentration increases, an inhibition constant (Kᵢ) can be calculated, which reflects the affinity of the competitor for the receptor. This method is a robust tool for screening and characterizing the potency of new compounds. nih.govnih.gov Research on related benzylpiperazine derivatives has used such assays to determine their affinity for targets like sigma (σ) receptors. nih.gov

GTPγS Binding Assays: This functional assay is specifically used to study G protein-coupled receptors (GPCRs). It measures the functional consequence of ligand binding—namely, the activation of the G protein. When an agonist binds to a GPCR, it promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the G protein's α-subunit. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G protein. The amount of radioactivity incorporated is proportional to the extent of GPCR activation. This assay is invaluable for distinguishing between agonists (which stimulate [³⁵S]GTPγS binding), antagonists (which block agonist-stimulated binding), and inverse agonists (which reduce basal binding). nih.gov

Table 2: Sigma Receptor (σR) Binding Affinities for Representative Benzylpiperazine Derivatives

| Compound | Target | Binding Affinity (Kᵢ, nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |

| Compound 15 | σ₁R | 1.6 | 886 |

| (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | σ₂R | 1417 | |

| Lead Compound 8 | σ₁R | 4.3 | 432 |

| σ₂R | 1856 |

This interactive table shows binding data for benzylpiperazine derivatives related to this compound, demonstrating how binding assays are used to quantify affinity and selectivity. Data sourced from a study on novel σ₁R ligands. nih.gov

If this compound is designed as an enzyme inhibitor, enzyme kinetics studies are performed to characterize its inhibitory activity. These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and the substrate.

The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the inhibitor affects the enzyme's kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). For example, studies on novel quinazolinone derivatives containing a benzonitrile (B105546) moiety have successfully used these assays to evaluate their inhibitory potential against enzymes like dipeptidyl peptidase-4 (DPP-4). brieflands.comnih.gov

Table 3: In Vitro DPP-4 Inhibitory Activity of Related Benzonitrile Derivatives

| Compound | Structure | IC₅₀ (µM) |

| 5a | R = dimethylamino | 6.7805 |

| 5b | R = diethylamino | 4.3855 |

| 5d | R = morpholino | 1.4621 |

| Sitagliptin (Reference) | - | 0.0236 |

This interactive table presents IC₅₀ values for related benzonitrile compounds against the DPP-4 enzyme, illustrating the data generated from enzyme kinetics studies. Data sourced from research on quinazolinone-benzonitrile derivatives. brieflands.com

In vitro autoradiography is a powerful imaging technique used to visualize the distribution and density of receptors or other binding sites within tissue sections. nih.gov The method involves incubating a thin slice of tissue (e.g., from the brain or other organs) with a radiolabeled ligand that binds specifically to the target of interest. After incubation and washing away unbound ligand, the tissue slice is apposed to a radiation-sensitive film or detector. The radiation emitted from the bound ligand creates an image that maps its precise anatomical location. nih.gov

If a radiolabeled version of this compound or a related high-affinity ligand were available, in vitro autoradiography could reveal the specific brain regions or peripheral tissues where its target receptors are concentrated. For instance, autoradiographic studies of a radiolabeled benzonitrile derivative designed for the aromatase enzyme showed high uptake in specific brain regions like the amygdala as well as in the ovaries, confirming the compound's ability to bind to its target in a complex tissue environment. nih.gov This technique provides crucial information about a compound's potential sites of action in the body.

Preclinical Evaluation Methodologies for 4 4 Benzylpiperazin 1 Yl Benzonitrile Analogs

In Vitro Cellular Assay Systems

In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to study the direct effects of chemical compounds on specific cell types. These systems are instrumental in determining a compound's potential efficacy, cytotoxicity, and mechanism of action. For analogs of 4-(4-Benzylpiperazin-1-yl)benzonitrile, various cell-based assays are utilized to evaluate their biological activity.

Cell viability and cytopathic effect (CPE) assays are essential for assessing the antiviral properties and potential toxicity of new chemical entities. In the evaluation of novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs, CPE reduction assays are particularly valuable. These assays measure the ability of a compound to protect host cells from virus-induced damage and death.

Vero E6 cells, derived from the kidney of an African green monkey, are a standard cell line used for these assays due to their susceptibility to a wide range of viruses. In a typical CPE assay, Vero E6 cells are infected with a virus, leading to observable damage and cell death. The introduction of a potential antiviral agent, such as an analog of this compound, can mitigate these effects. The protective effect is quantified by measuring the viability of the host cells, often through colorimetric assays that assess metabolic activity. Research has identified several 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs that demonstrate a significant reduction in CPE in Zika virus (ZIKV)-infected Vero E6 cells at micromolar concentrations.

Human neuroblastoma cell lines, such as SH-SY5Y, are also employed to determine the general cytotoxicity of novel compounds. These assays, for instance the Alamar Blue assay, measure the inherent toxicity of a compound to mammalian cells, which is a critical parameter for evaluating its therapeutic index. The goal is to find compounds that are potent against the pathogen but have minimal toxicity to the host cells.

Table 1: Antiviral Activity of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile Analogs in Vero E6 Cells

| Compound Analog | Assay Type | Target Virus | Key Finding |

|---|---|---|---|

| 3p | Cytopathic Effect (CPE) Reduction | Zika Virus (ZIKV) | Exhibited significant CPE reduction at micromolar concentrations. |

To elucidate the mechanism by which this compound analogs exert their antiviral effects, further molecular assays are conducted. These investigations focus on specific stages of the viral life cycle, such as RNA replication and the expression of viral proteins.

For viral pathogens, the replication of their genetic material is a critical step for propagation. Assays that quantify viral RNA levels in the presence of a test compound can reveal whether the compound interferes with this process. Similarly, the synthesis of viral proteins is essential for assembling new virus particles. Western blotting or immunofluorescence assays can be used to measure the levels of specific viral proteins within infected cells following treatment with a compound.

Studies on a particularly potent 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analog, designated as compound 3p, have shown that it exerts a significant, dose-dependent inhibitory effect on both ZIKV RNA replication and the expression of viral proteins at low micromolar concentrations. This demonstrates that the compound's mechanism of action involves the disruption of these fundamental viral processes.

Table 2: Mechanistic Analysis of Compound 3p in ZIKV-Infected Cells

| Cellular Pathway | Method of Analysis | Key Finding |

|---|---|---|

| Viral RNA Replication | Quantitative Real-Time PCR (qRT-PCR) | Significant dose-dependent reduction in viral RNA levels. |

Biochemical Marker Analysis in Experimental Models

Following the in vitro characterization of this compound analogs, preclinical evaluation often proceeds to in vivo experimental models to assess the compound's effects on various biochemical markers. This type of analysis can provide insights into the compound's physiological effects, target engagement, and potential therapeutic impact within a whole organism. This may involve measuring levels of specific enzymes, proteins, neurotransmitters, or inflammatory cytokines in tissues or bodily fluids.

Based on publicly available research, specific studies detailing the analysis of biochemical markers in experimental models for this compound or its direct analogs have not been identified.

Emerging Research Directions and Future Perspectives for 4 4 Benzylpiperazin 1 Yl Benzonitrile

Optimization Strategies for Lead Compounds in Target-Specific Research

A lead compound is a chemical that shows pharmacological or biological activity and serves as the starting point for drug development. ijddd.com The process of lead optimization involves synthetically modifying the lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. For 4-(4-Benzylpiperazin-1-yl)benzonitrile, future research will likely focus on several established optimization strategies.

One primary approach is Structure-Activity Relationship (SAR) studies. This involves systematically modifying the different parts of the molecule—the benzyl (B1604629) group, the piperazine (B1678402) ring, and the benzonitrile (B105546) moiety—to understand how each component contributes to its biological activity. nih.gov For instance, substitutions on the aromatic rings of the benzyl and benzonitrile groups could be explored to improve target binding and potency. Research on similar piperazine-containing scaffolds has shown that slight modifications to substitution patterns can lead to significant differences in medicinal potential. nih.gov

Another key strategy is bioisosteric replacement, where parts of the molecule are replaced with other chemical groups that have similar physical or chemical properties. This can be used to improve metabolic stability or reduce off-target effects. For example, the piperazine core itself could be replaced with other cyclic diamines or diazaspiroalkanes to explore new chemical space and potentially discover analogues with improved properties. mdpi.comresearchgate.net Such strategies have been successfully applied to optimize imidazolopiperazines as antimalarial agents and piperazinyl-pyrimidine analogues as antiviral compounds. nih.govnih.gov

| Optimization Strategy | Description | Potential Application to this compound |

| Structure-Activity Relationship (SAR) | Systematic modification of the molecular structure to determine which parts are responsible for biological activity. | Adding various substituents (e.g., fluoro, chloro, methyl groups) to the benzyl and benzonitrile rings to enhance target affinity. |

| Bioisosteric Replacement | Substitution of a part of the molecule with a chemical group possessing similar properties to enhance desired characteristics. | Replacing the benzonitrile group with other electron-withdrawing groups; substituting the piperazine ring with other heterocyclic scaffolds. mdpi.comresearchgate.net |

| Scaffold Hopping | Replacing the central molecular core with a functionally equivalent but structurally different scaffold. | Designing novel compounds that maintain the key pharmacophoric features but use a different central structure than piperazine. nih.gov |

| Improving Physicochemical Properties | Modifying the compound to improve solubility, metabolic stability, and cell permeability. | Introducing polar groups to increase solubility or modifying sites prone to metabolic breakdown. nih.gov |

Exploration of Novel Therapeutic Research Targets

The flexible piperazine scaffold is present in drugs targeting a vast range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders. nih.govnih.govresearchgate.net This versatility suggests that this compound and its derivatives could have potential against multiple therapeutic targets.

Future research should expand beyond initial findings to explore a wider array of applications. Given that various piperazine derivatives have shown promise as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, these areas represent logical next steps. nih.govresearchgate.net For example, screening the compound against a panel of cancer cell lines or various viral and bacterial strains could uncover new therapeutic opportunities. researchgate.net Research on related benzonitrile-piperazine structures has already identified potent inhibitors of viruses like Hepatitis C Virus (HCV) and Zika Virus (ZIKV).

Furthermore, the benzylpiperazine (BZP) core is known to interact with neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) transporters. wikipedia.orgresearchgate.netnih.gov This suggests a potential for developing compounds for neurological and psychiatric conditions. While BZP itself has stimulant properties, modifications to the structure, such as the addition of the 4-cyanophenyl group, could significantly alter its pharmacological profile, potentially leading to novel treatments for depression or other CNS disorders. wikipedia.orgnih.gov

| Therapeutic Area | Rationale Based on Piperazine/Benzonitrile Scaffolds | Potential Research Direction |

| Oncology | Many piperazine-containing compounds are approved anticancer drugs (e.g., Imatinib). farmaceut.org | Screening against diverse cancer cell lines; investigating effects on specific cancer-related pathways. |

| Antiviral | Related structures have demonstrated activity against viruses such as HCV and ZIKV. | Evaluation against a broad spectrum of viruses; identification of the specific viral proteins targeted. |

| Antimicrobial | The piperazine moiety is a common feature in antibacterial and antifungal agents (e.g., Ciprofloxacin). rsc.org | Testing against drug-resistant bacterial and fungal strains. |

| CNS Disorders | The benzylpiperazine core interacts with dopamine and serotonin systems. wikipedia.orgnih.gov | Investigating activity at various CNS receptors and transporters to explore potential for antidepressant or antipsychotic applications. |

| Anti-inflammatory | Piperazine derivatives have been explored for their anti-inflammatory properties. nih.gov | Studying the compound's effect on inflammatory pathways and cytokine production. |

Advanced Mechanistic Elucidation of Biological Actions

Understanding how a compound works at the molecular level is crucial for its development as a therapeutic agent. For this compound, future research must move beyond preliminary activity screening to detailed mechanistic studies. The parent compound, benzylpiperazine (BZP), is known to act as a releasing agent and reuptake inhibitor at dopamine, norepinephrine, and serotonin transporters. wikipedia.orgnih.gov A key research question is how the addition of the 4-cyanophenyl group modifies this activity.

Advanced techniques can be employed to pinpoint the molecular target and elucidate the mechanism of action. Target identification and validation studies, potentially using thermal shift assays or affinity chromatography, could identify the specific proteins that the compound binds to. Subsequent biochemical and cell-based assays can then confirm this interaction and determine whether the compound acts as an inhibitor, agonist, or antagonist. For instance, if the compound shows antiviral activity, studies could investigate if it blocks viral entry, replication, or another stage of the viral life cycle.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are powerful tools used to study the function of proteins and explore biological pathways. Developing derivatives of this compound into chemical probes could be a highly valuable research direction. This involves creating analogues that incorporate a "handle" for detection or affinity purification, such as a fluorescent tag, a biotin (B1667282) group, or a photoreactive group for covalent labeling.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Benzylpiperazin-1-yl)benzonitrile, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-cyanophenyl derivatives with benzylpiperazine under reflux conditions in aprotic solvents (e.g., DMF or THF) using catalysts like Fe complexes (e.g., BuN[Fe(CO)(NO)]) to enhance reaction efficiency . Purification involves column chromatography with silica gel and elution using ethyl acetate/hexane mixtures. Key parameters include temperature control (70–90°C), stoichiometric ratios (1:1.2 for benzylpiperazine), and inert atmosphere (N) to prevent oxidation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Mass Spectrometry (MS) : Exact mass determination (277.1842 g/mol) via high-resolution MS (HRMS) confirms molecular formula (CHN) .

- NMR : H NMR (CDCl) shows aromatic protons at δ 7.6–7.8 ppm (benzonitrile), piperazine protons at δ 2.5–3.5 ppm, and benzyl protons at δ 3.8–4.2 ppm. C NMR confirms nitrile carbon at ~117 ppm .

- X-ray Crystallography : SHELX software refines crystal structures, revealing chair conformations of piperazine rings and van der Waals interactions in packing .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Emergency Procedures : In case of skin/eye contact, rinse with water for 15 minutes and seek medical attention. Store at –20°C in airtight containers away from oxidizers .

- Waste Disposal : Follow institutional guidelines for hazardous organic waste, incinerating at >800°C .

Advanced Research Questions

Q. How does structural modification of the piperazine ring impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer :

- Substituent Effects : Introducing methyl groups (e.g., 4-methylpiperazine) increases lipophilicity (logP ~2.5 vs. ~2.0 for unmodified), enhancing blood-brain barrier permeability. Electron-withdrawing groups (e.g., –NO) reduce basicity (pKa from 8.2 to 6.5), affecting receptor binding .

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution; electron-deficient benzonitrile moieties enhance π-π stacking with aromatic residues in target proteins (e.g., opioid receptors) .

Q. What strategies resolve contradictions in pharmacological data involving this compound?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to detect trace impurities (e.g., 4-Anilino-1-benzylpiperidine, a known opioid impurity) that may interfere with bioassays. Calibrate assays with reference standards (≥98% purity) .

- Dose-Response Validation : Perform triplicate experiments across multiple cell lines (e.g., HEK-293, SH-SY5Y) to account for variability. IC values should be statistically validated (p<0.05) via ANOVA .

Q. How is this compound utilized in click chemistry for bioconjugation or drug delivery systems?

- Methodological Answer :

- Azide-Alkyne Cycloaddition : React with azide-functionalized biomolecules (e.g., antibodies) using Cu(I) catalysts (e.g., TBTA) in aqueous buffer (pH 7.4) at 25°C. Monitor reaction progress via TLC (R ~0.5 in 1:1 EtOAc/hexane) .

- Applications : Conjugates are used in targeted drug delivery (e.g., folate-linked nanoparticles) for cancer therapy. Validate conjugation efficiency via MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。